EG00229

Übersicht

Beschreibung

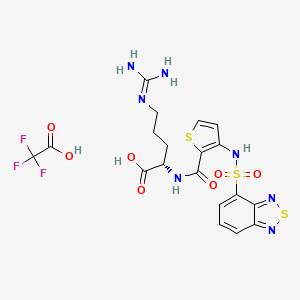

EG00229 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiadiazole moiety, a thiophene ring, and a pentanoic acid derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EG00229 typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the benzothiadiazole and thiophene derivatives, followed by their coupling under specific reaction conditions Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

EG00229 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carboxyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

EG00229 has been extensively studied for its potential in cancer treatment. Its ability to inhibit NRP1-mediated pathways has led to several findings:

- Inhibition of Tumor Growth : Studies have shown that this compound can reduce the viability of non-small cell lung carcinoma (NSCLC) cells and enhance the effects of traditional chemotherapeutic agents like paclitaxel and 5-fluorouracil .

- Radiation Resistance : Research indicates that this compound can reverse radiation resistance in NSCLC by inhibiting NRP1's interaction with VEGF-165, leading to decreased expression of epithelial-mesenchymal transition markers .

Neurovascular Research

This compound has been implicated in studies focusing on vascular permeability:

- Induction of Vascular Leakage : Contrary to expectations, this compound was found to increase vascular leakage in retinal explants and primary brain endothelial cells. This effect was linked to NRP1-dependent signaling pathways involving p38 MAP kinase and SRC family kinases . Understanding this mechanism could lead to new strategies for managing ischemic diseases.

Enhancement of Chemotherapeutic Efficacy

This compound has been demonstrated to enhance the efficacy of various cytotoxic agents:

- Synergistic Effects : In models of lung adenocarcinoma and cholangiocarcinoma, this compound increased the effectiveness of paclitaxel and lenvatinib, respectively . This suggests that combining this compound with existing therapies could improve treatment outcomes.

Data Table: Summary of Research Findings

Case Study 1: Reversing Radiation Resistance

In a study involving NSCLC cell lines (A549 and H1299), researchers established models exhibiting radiation resistance. Upon treatment with this compound, there was a significant reduction in the expression levels of NRP1 and associated EMT markers. This suggests that targeting NRP1 with this compound may provide a novel approach to enhance the effectiveness of radiotherapy in lung cancer patients .

Case Study 2: Vascular Leakage Mechanisms

A recent investigation into the effects of this compound on retinal endothelial cells revealed that while it inhibited VEGF-induced migration, it paradoxically increased vascular leakage. This finding highlights the complexity of NRP1 signaling in different contexts and emphasizes the need for further research into how this compound can be effectively utilized without adverse effects on vascular integrity .

Wirkmechanismus

The mechanism of action of EG00229 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Uniqueness

The uniqueness of EG00229 lies in its complex structure, which combines multiple functional groups and aromatic rings

Biologische Aktivität

EG00229 is a small molecule designed to inhibit neuropilin-1 (NRP1), a receptor that plays a crucial role in various biological processes, including angiogenesis, tumor growth, and vascular permeability. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and implications for therapeutic applications.

This compound primarily targets the NRP1 receptor, which is involved in mediating the effects of vascular endothelial growth factor (VEGF). By binding to NRP1's CendR pocket, this compound inhibits VEGF-induced endothelial and tumor cell migration. This inhibition is critical for reducing pathological blood vessel growth associated with tumors and other diseases.

Key Mechanisms:

- Inhibition of VEGF Binding : this compound prevents VEGF from binding to NRP1, thereby attenuating downstream signaling pathways that promote cell migration and proliferation .

- Induction of Vascular Leakage : Interestingly, while this compound is designed to inhibit VEGF-induced effects, it has been observed to increase vascular leakage under certain conditions. This unexpected outcome is attributed to the activation of signaling pathways such as p38 MAP kinase and SRC family kinases, which enhance paracellular permeability .

Effects on Cancer Cells

This compound has shown significant anti-tumor activity across various cancer models. Its efficacy is enhanced when used in combination with other cytotoxic agents.

Notable Findings:

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor size and vascular density in glioma models. Mice treated with this compound exhibited smaller tumors compared to controls .

- Synergistic Effects : The compound enhances the effectiveness of chemotherapeutic agents like paclitaxel and 5-fluorouracil in lung adenocarcinoma cells. It also synergizes with lenvatinib in cholangiocarcinoma models .

- Impact on Immune Modulation : this compound has been shown to block the M2 shift in microglial cells, indicating potential immune-modulatory effects that could be beneficial in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential.

Eigenschaften

IUPAC Name |

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQBITUOSRZDTG-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N7O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.